11-Bromoundecyldimethylchlorosilane

Overview

Description

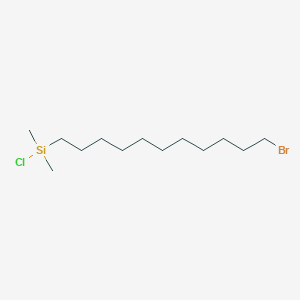

11-Bromoundecyldimethylchlorosilane is an organosilicon compound that belongs to the silane family of compounds. It is a multi-constituent substance with a chemical formula of C13H28BrClSi . It is used as a chemical intermediate and is primarily for research use .

Molecular Structure Analysis

The molecular structure of 11-Bromoundecyldimethylchlorosilane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 43 bonds, including 15 non-H bonds and 10 rotatable bonds . The molecular weight of the compound is 327.8 g/mol .Physical And Chemical Properties Analysis

11-Bromoundecyldimethylchlorosilane is a liquid substance with a straw color . It has a molecular mass of 327.8 g/mol . The compound has a boiling point of 336.513 °C (760 mmHg) and a flash point of 157.318 °C . Its density is 1.08 g/mL .Scientific Research Applications

Self-Assembled Molecular Platforms for Bacteria/Material Biointerface Studies

A study by Böhmler et al. (2013) highlighted the use of silanes with non-nucleophilic functional groups, including 11-bromoundecyldimethylchlorosilane, for forming self-assembled monolayers (SAMs) on silicon substrates. This application is significant in studying the role of material surface chemistry in biointerfaces, particularly in the interaction between bacteria, biofilms, and biomaterials (Böhmler, Ponche, Anselme, & Ploux, 2013).

Grafting of Montmorillonite Nano-Clay

Karesoja et al. (2009) utilized a derivative of 11-bromoundecyldimethylchlorosilane in the atom transfer radical polymerization (ATRP) process. This compound was attached to montmorillonite clay platelets via silylation reactions for polymerizing butyl acrylate (BuA) and methyl methacrylate (MMA) on the clay surface. This application highlights the role of such compounds in creating advanced materials with enhanced mechanical properties (Karesoja, Jokinen, Karjalainen, Pulkkinen, Torkkeli, Soininen, Ruokolainen, & Tenhu, 2009).

Synthesis and Surface Derivatization

Pan et al. (2011) synthesized a series of organofunctional long-chain alkylfunctional silanes, including 11-bromoundecyldimethylchlorosilane, for the purpose of derivatization of micro- and nanoparticles. This application is crucial for generating molecular monolayers and films on various substrates, demonstrating the versatility of this compound in surface science (Pan, Arkles, Eisenbraun, & Kaloyeros, 2011).

Pentafluorinated Probes for X-Ray Photoelectron Spectroscopic Study

McGovern and Thompson (2000) discussed the use of bifunctional silanes, including 1-bromo-11-(trichlorosilyl)undecane, a closely related compound to 11-bromoundecyldimethylchlorosilane, in the surface chemistry on silicon wafers. This application involves attachment of biomolecules at high surface population densities through thioether or disulfide bonds, emphasizing its role in advanced surface analytical techniques (McGovern & Thompson, 2000).

Cooperative Effects in Pt/SAPO-11 on n-Dodecane Hydroisomerization Selectivity

Kim, Lee, and Choi (2014) used organosilane templating, which might involve compounds like 11-bromoundecyldimethylchlorosilane, to generate secondary mesoporosity within SAPO-11. This method affected the hydroisomerization selectivity of Pt supported on mesoporous SAPO-11, demonstrating its importance in catalysis (Kim, Lee, & Choi, 2014).

Safety And Hazards

This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing vapors or mist, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face shield, protective clothing, and protective gloves . In case of ingestion, skin contact, inhalation, or eye contact, specific first aid measures should be taken .

properties

IUPAC Name |

11-bromoundecyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFGXJUDMCOIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCCCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28BrClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622759 | |

| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Bromoundecyldimethylchlorosilane | |

CAS RN |

330457-42-6 | |

| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)